Benzoyl-L-leucine

Description

Properties

IUPAC Name |

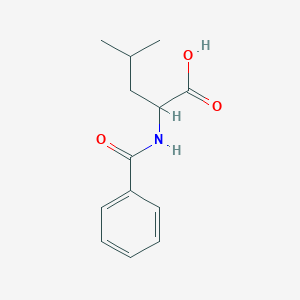

(2S)-2-benzamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGZPYHEPOBFG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316374 | |

| Record name | Benzoyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-83-7 | |

| Record name | Benzoyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-leucine can be synthesized through the reaction of L-leucine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring the complete dissolution of reactants .

Industrial Production Methods: In industrial settings, the production of N-Benzoyl-L-leucine involves large-scale reactors where the reaction parameters are carefully controlled to optimize yield and purity. The process includes steps like solvent extraction, crystallization, and purification through recrystallization or chromatography .

Types of Reactions:

Oxidation: N-Benzoyl-L-leucine can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: The compound can be reduced to form N-benzyl-L-leucine, where the benzoyl group is converted to a benzyl group.

Substitution: N-Benzoyl-L-leucine can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: N-benzyl-L-leucine.

Substitution: Various substituted leucine derivatives

Scientific Research Applications

Synthesis and Characterization

N-Benzoyl-L-leucine can be synthesized through various methods, including acylation reactions where benzoic anhydride reacts with L-leucine or its esters. This compound serves as a crucial building block for synthesizing peptides and other bioactive compounds. The synthesis often involves high-performance liquid chromatography (HPLC) for purification and characterization of the resulting products .

Key Synthesis Methods:

- Acylation Reaction : Involves coupling benzoic acid derivatives with amino acids or their esters.

- Use of Catalysts : Enzymatic catalysis (e.g., using CPDY) has been employed to enhance reaction efficiency and specificity .

Biological Activities

N-Benzoyl-L-leucine exhibits various biological activities, making it a subject of interest in medicinal chemistry.

Antifungal Activity

Recent studies have demonstrated that N-benzoyl amino acids, including N-benzoyl-L-leucine, show significant antifungal properties against pathogens such as Fusarium temperatum and Aspergillus fumigatus. The antifungal efficacy was evaluated using standard protocols, indicating a promising potential for developing antifungal agents .

Role in Peptide Synthesis

As a derivative of leucine, N-benzoyl-L-leucine is integral in synthesizing peptides with specific properties. Its ability to form stable peptide bonds allows researchers to explore new peptide-based therapeutics .

Drug Development

The compound's structural characteristics make it suitable for designing new pharmaceuticals. Its derivatives are being studied for their roles as potential drug candidates due to their biological activity profiles.

Chiral Recognition Studies

N-Benzoyl-L-leucine has been utilized in chiral recognition studies involving cyclodextrins. Its ability to form inclusion complexes has been explored using Raman spectroscopy, highlighting its significance in the development of chiral separation techniques .

Nutritional Supplements

Given the essential role of leucine in protein synthesis and metabolism, N-benzoyl-L-leucine may have applications as an ergogenic supplement in sports nutrition .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-Benzoyl-L-leucine involves its role as a ligand in peptide synthesis. It binds to the active sites of enzymes involved in peptide bond formation, thereby protecting the amino group of leucine from unwanted reactions. In biological systems, its cytotoxic effects are believed to be due to its ability to interfere with cellular processes, leading to cell death .

Comparison with Similar Compounds

Structural Isomers: N-Benzoyl-L-isoleucine

- Molecular Formula: C₁₃H₁₇NO₃ (identical to N-Benzoyl-L-leucine)

- Molecular Weight : 235.3 g/mol .

- Key Difference : The side chain of isoleucine contains a branched β-carbon, whereas leucine has a γ-methyl branch. This structural variation impacts hydrophobic interactions and steric hindrance in peptide synthesis .

- Applications : Both are used in peptide synthesis, but the choice depends on the desired side-chain properties for target interactions.

Peptide Derivatives: N-Benzoylglycyl-L-histidyl-L-leucine Hydrate

- Molecular Formula : C₂₁H₂₉N₅O₆·H₂O

- Molecular Weight : 447.485 g/mol .

- Key Difference : A tripeptide derivative with additional glycyl and histidyl residues. The presence of histidine introduces imidazole functionality, enabling metal coordination and pH buffering in biochemical assays .

- Applications : Used in enzymatic studies (e.g., angiotensin-converting enzyme assays) due to its specific cleavage sites .

Protecting Group Variants: Z-Leu-OH (N-[(Benzyloxy)carbonyl]-L-leucine)

- Molecular Formula: C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol .

- Key Difference : Uses a carbobenzyloxy (Cbz) protecting group instead of benzoyl. The Cbz group is base-labile, making it suitable for orthogonal protection strategies in solid-phase peptide synthesis .

- Applications : Preferred in stepwise peptide synthesis where selective deprotection is required.

Ester Derivatives: N-Benzoyl-L-leucine Methyl Ester

Alcohol Derivatives: N-Benzoyl-L-leucinol

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.3 g/mol .

- Key Difference : The carboxyl group is reduced to a hydroxyl group, altering hydrogen-bonding capacity and solubility .

- Applications : Intermediate in synthesizing modified peptides or chiral ligands.

Data Table: Key Properties of N-Benzoyl-L-leucine and Analogues

Biological Activity

N-Benzoyl-L-leucine is a derivative of the amino acid leucine, modified by the addition of a benzoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antifungal agent. This article provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with N-benzoyl-L-leucine.

Synthesis of N-Benzoyl-L-leucine

The synthesis of N-benzoyl-L-leucine typically involves the acylation of L-leucine with benzoyl chloride or benzoic anhydride in the presence of a suitable catalyst. Various studies have reported different synthetic pathways:

- Methodology : A common method involves refluxing L-leucine with benzoic anhydride in acetic acid, yielding N-benzoyl-L-leucine with good purity and yield .

- Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry, confirming the presence of the benzoyl moiety and the integrity of the leucine structure .

Antimicrobial Activity

N-Benzoyl-L-leucine has been evaluated for its antimicrobial properties against various bacterial and fungal strains:

- Antibacterial Activity : Studies indicate that N-benzoyl-L-leucine exhibits significant antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Activity : It has also shown promising antifungal effects against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus. In vitro assays revealed that certain derivatives, including N-benzoyl-L-leucine, inhibited fungal growth effectively, with inhibition percentages exceeding 80% at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of N-benzoyl-L-leucine can be influenced by structural modifications. Research has established some SARs:

- Benzoyl Moiety Influence : The presence and position of substituents on the benzoyl ring significantly affect antimicrobial potency. For instance, modifications to the aromatic ring have been correlated with enhanced binding affinities to target enzymes like fungal chitinase .

- Leucine Backbone : The hydrophobic nature of leucine contributes to the overall lipophilicity of the compound, which may enhance membrane penetration and bioactivity against microbial cells .

The mechanisms through which N-benzoyl-L-leucine exerts its biological effects are still under investigation but may include:

- Disruption of Cell Membranes : The compound may integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in cell wall synthesis or metabolic pathways, N-benzoyl-L-leucine could inhibit essential functions in microbial growth .

Case Studies

- Study on Antifungal Efficacy : A recent study evaluated various N-benzoyl amino acids against A. fumigatus. N-benzoyl-L-leucine was among those showing significant antifungal activity, demonstrating a 70% reduction in fungal growth at 640 μg/mL concentration after 48 hours .

- Antibacterial Screening : In another case study focusing on bacterial pathogens, N-benzoyl-L-leucine was tested alongside traditional antibiotics. The results indicated that it could serve as a potential adjunct therapy due to its synergistic effects when combined with existing antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzoyl-L-leucine, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : N-Benzoyl-L-leucine is synthesized via coupling reactions, such as the use of catecholborane to react N-benzoyl-L-leucine with ethyl glycinate under standard conditions. Critical parameters include temperature control (room temperature to mild heating), solvent selection (e.g., pyridine for amine acylation), and stoichiometric ratios of reagents. Post-synthesis purification often involves column chromatography or recrystallization, followed by HPLC to confirm purity (>95%) .

- Validation : Characterization via -NMR, -NMR, and mass spectrometry (MS) is essential. For example, optical rotation measurements ([α] -32.7°) can validate enantiomeric integrity against literature values .

Q. What analytical techniques are recommended to confirm the structural identity and purity of N-Benzoyl-L-leucine?

- Methodology :

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and resolve potential impurities .

- Spectroscopy : -NMR (e.g., benzoyl proton signals at δ 7.4–7.6 ppm) and FT-IR (amide I band ~1650 cm) to confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO, theoretical 235.3 g/mol) .

Q. What safety protocols should be followed when handling N-Benzoyl-L-leucine in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Storage : Store at 0–6°C in airtight containers to prevent degradation. Avoid long-term storage without periodic purity checks .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal of amide-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for N-Benzoyl-L-leucine across databases?

- Methodology :

- Cross-Referencing : Compare data from authoritative sources like NIST Chemistry WebBook (e.g., spectral libraries) and PubChem LCSS, which track data provenance .

- Experimental Replication : Reproduce melting point measurements (literature range: 119–123°C for analogues) using differential scanning calorimetry (DSC) and control heating rates .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in datasets and validate methods via inter-laboratory comparisons .

Q. What strategies ensure enantiomeric purity of N-Benzoyl-L-leucine in peptide synthesis, and how does stereochemical integrity impact biological activity?

- Methodology :

- Chiral Resolution : Use chiral HPLC with cellulose-based columns or enzymatic resolution to separate D/L enantiomers. Monitor optical rotation ([α]) to detect racemization .

- Biological Relevance : Test enantiomers in bioassays (e.g., enzyme inhibition). For example, D-leucine derivatives show distinct anti-epileptic activity compared to L-forms, underscoring the need for stereochemical control .

Q. How can N-Benzoyl-L-leucine be utilized as a building block in complex peptide synthesis, and what are common side reactions to mitigate?

- Methodology :

- Peptide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation. Monitor for racemization via -NMR or circular dichroism (CD) during stepwise elongation .

- Side Reactions : Minimize diketopiperazine formation by using low-temperature conditions and avoiding prolonged reaction times. Analyze by LC-MS for byproduct identification .

Methodological Considerations for Experimental Design

- Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and include internal standards (e.g., deuterated solvents for NMR) to ensure consistency .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (in main text) from extensive characterization data (in supplements) .

- Ethical Compliance : Disclose conflicts of interest and cite primary literature for synthetic methods rather than commercial vendor protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.